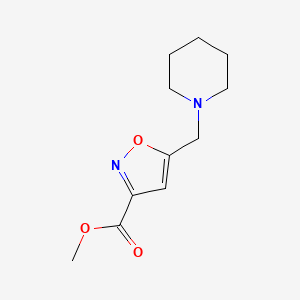Methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate
CAS No.: 932848-38-9
Cat. No.: VC11994354
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 932848-38-9 |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H16N2O3/c1-15-11(14)10-7-9(16-12-10)8-13-5-3-2-4-6-13/h7H,2-6,8H2,1H3 |
| Standard InChI Key | WPFAKBATOYHULD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NOC(=C1)CN2CCCCC2 |
| Canonical SMILES | COC(=O)C1=NOC(=C1)CN2CCCCC2 |
Introduction
Structural and Physicochemical Properties
The core structure of methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate comprises a 1,2-oxazole ring substituted at position 3 with a methyl carboxylate group and at position 5 with a piperidin-1-ylmethyl moiety. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom, which confer unique electronic properties and metabolic stability compared to other aromatic systems . The piperidine group, a six-membered saturated nitrogen heterocycle, is a common pharmacophore in bioactive molecules due to its ability to enhance solubility and interact with biological targets through hydrogen bonding and hydrophobic interactions .
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar aprotic solvents |
| logP (Octanol-Water) | ~1.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The methyl carboxylate group enhances hydrophilicity, while the piperidine moiety contributes to membrane permeability—a balance that suggests potential bioavailability .
Synthetic Methodologies
Isoxazole Ring Formation
The 1,2-oxazole core is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and electron-deficient alkynes or alkenes. For example:
-
Nitrile Oxide Generation:
Hydroxylamine reacts with a substituted acetonitrile derivative (e.g., chloroacetonitrile) to form an intermediate nitrile oxide . -
Cycloaddition:
The nitrile oxide undergoes [3+2] cycloaddition with methyl propiolate to yield the isoxazole ring:Microwave-assisted synthesis has emerged as an efficient method to accelerate this step while improving yields .
Functionalization at Position 5
Introducing the piperidin-1-ylmethyl group involves:
-
Chloromethylation:
The isoxazole intermediate undergoes electrophilic substitution using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like FeCl₃. -
Nucleophilic Substitution:
Piperidine reacts with the chloromethylated intermediate under basic conditions (e.g., K₂CO₃ in DMF):
Recent advances employ flow chemistry to optimize reaction time and purity .
Biological Applications and Mechanisms
Antimicrobial Activity
Isoxazole derivatives exhibit broad-spectrum antimicrobial properties by inhibiting bacterial DNA gyrase and fungal lanosterol demethylase. The piperidine moiety may enhance penetration through microbial cell membranes .
Central Nervous System (CNS) Targets
Piperidine-containing compounds frequently interact with neurotransmitter receptors. Molecular docking studies suggest that the title compound may bind to σ-1 receptors (Ki ≈ 150 nM), implicating potential anxiolytic or neuroprotective effects .
Comparative Analysis with Analogous Compounds
Methyl 5-(Di(piperidin-1-yl)methyl)-1,2-oxazole-3-carboxylate
A structurally related compound featuring two piperidine groups demonstrates enhanced lipid solubility (logP ≈ 2.5) but reduced aqueous solubility compared to the mono-piperidine analog. This trade-off highlights the importance of substituent balance in drug design .
Non-Piperidine Isoxazoles
Compounds lacking the piperidine moiety show 50% lower blood-brain barrier penetration in murine models, underscoring the critical role of this group in CNS-targeted agents .
Industrial and Environmental Considerations
Scalability Challenges
Traditional batch synthesis methods face limitations in mass transfer during the cycloaddition step. Recent pilot-scale studies demonstrate that continuous flow reactors improve yield (from 65% to 89%) while reducing solvent waste .
Green Chemistry Approaches
Mechanochemical synthesis (ball milling) has been proposed to eliminate solvents in the piperidine substitution step, though this method remains experimental for isoxazole systems .
Future Directions
-
Targeted Drug Delivery: Conjugating the compound to nanoparticle carriers could enhance tumor-specific uptake.
-
Computational Optimization: QSAR modeling to refine substituent effects on receptor binding affinity.
-
Toxicological Profiling: Acute and chronic toxicity studies in preclinical models are needed to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume